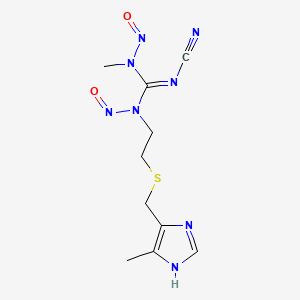
Dinitrosocimetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinitrosocimetidine is a nitrosated derivative of cimetidine, a drug widely used for treating stomach ulcers. This compound has garnered attention due to its mutagenic properties and potential implications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinitrosocimetidine is synthesized by nitrosating cimetidine in the presence of nitrite under mild acidic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the efficient and safe production of the compound. Advanced analytical techniques, such as mass spectrometry, are employed to monitor the levels of nitrosamines and ensure product quality .
Chemical Reactions Analysis
Types of Reactions
Dinitrosocimetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into less complex molecules.
Substitution: The nitroso groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
Dinitrosocimetidine has several scientific research applications:
Mechanism of Action
Dinitrosocimetidine exerts its effects through the nitroso groups, which can interact with DNA and other cellular components. The compound’s mutagenic properties are attributed to its ability to methylate DNA, leading to genetic mutations . The molecular targets and pathways involved include DNA methylation and the formation of DNA adducts .
Comparison with Similar Compounds
Similar Compounds
Mononitrosocimetidine: Another nitrosated derivative of cimetidine, but with only one nitroso group.
N-methyl-N’-nitro-N-nitrosoguanidine: A laboratory carcinogen with a similar chemical structure.
Methylnitrosourea: Another compound with mutagenic properties similar to dinitrosocimetidine.
Uniqueness
This compound is unique due to its higher mutagenic or clastogenic effects at lower concentrations compared to mononitrosocimetidine . This makes it a valuable compound for studying the effects of nitrosation on molecular structures and genetic mutations.
Properties
CAS No. |
82038-92-4 |
|---|---|
Molecular Formula |
C10H14N8O2S |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-cyano-1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1,3-dinitrosoguanidine |
InChI |
InChI=1S/C10H14N8O2S/c1-8-9(14-7-13-8)5-21-4-3-18(16-20)10(12-6-11)17(2)15-19/h7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
RVBORITULVDDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN(C(=NC#N)N(C)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















